molecular formula C22H35IO2 B170974 Iodofiltic acid (123I) CAS No. 123748-56-1

Iodofiltic acid (123I)

Cat. No.: B170974
CAS No.: 123748-56-1
M. Wt: 454.4 g/mol
InChI Key: NPCIWINHUDIWAV-NSYCNWAXSA-N
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Description

Iodofiltic acid I-123 is a radiopharmaceutical agent primarily used in nuclear medicine for diagnostic imaging. It is particularly valuable for myocardial perfusion imaging, which helps visualize and assess organ function and blood flow. This compound is marketed under various trade names, including "CardioLite" . It is a type of radiotracer that targets specific tissues, aiding in the evaluation of coronary artery disease by identifying areas of the heart muscle that are not receiving adequate blood flow .

Scientific Research Applications

Iodofiltic acid I-123 has a wide range of scientific research applications:

Safety and Hazards

Iodofiltic acid (123I) has been used in clinical trials. For example, it was used in an open-label phase 2 study recruiting low, moderate, and high likelihood ACS patients from approximately 60 centers. Patients were imaged with iodofiltic acid I 123 for the detection of myocardial ischemia .

Preparation Methods

The preparation of iodofiltic acid I-123 involves the synthesis of the compound followed by the incorporation of the radioactive iodine-123 isotope. The synthetic route typically includes the iodination of a precursor molecule, which is then purified and formulated for medical use. The reaction conditions often involve the use of catalysts and specific pH conditions to ensure high radiochemical purity and labeling efficiency . Industrial production methods may involve the use of automated synthesis modules to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Iodofiltic acid I-123 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can convert iodofiltic acid I-123 into its reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of iodofiltic acid I-123 is based on its radioactive properties and its affinity for specific tissues. When injected into the body, the radiotracer travels through the bloodstream and accumulates in heart muscle cells that have adequate blood flow. The radioactive iodine-123 component emits gamma rays, which can be detected by a gamma camera or a single-photon emission computed tomography (SPECT) scanner. These images provide a detailed map of myocardial perfusion, enabling clinicians to pinpoint areas of ischemia or infarction .

Comparison with Similar Compounds

Iodofiltic acid I-123 can be compared with other radiopharmaceutical agents used in diagnostic imaging, such as:

    Iodide I-123: Used for the evaluation of thyroid function and morphology.

    Technetium-99m: Another widely used radiotracer for various diagnostic imaging applications.

    Fluorodeoxyglucose (FDG) F-18: Used in positron emission tomography (PET) imaging to assess glucose metabolism in tissues.

Iodofiltic acid I-123 is unique in its specific application for myocardial perfusion imaging, providing detailed information about blood flow to the heart muscle, which is crucial for diagnosing and managing coronary artery disease .

Properties

IUPAC Name

15-(4-(123I)iodanylphenyl)-3-methylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCIWINHUDIWAV-NSYCNWAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60924591
Record name 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123748-56-1
Record name 4-(Iodo-123I)-β-methylbenzenepentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123748-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodofiltic acid I 123 [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodofiltic acid I-123
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05683
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60924591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IODOFILTIC ACID I-123
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7USQ749M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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